(3-Fluorobenzyl)boronic acid
Overview
Description
(3-Fluorobenzyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a 3-fluorophenylmethyl moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [(3-Fluorophenyl)methyl]boronic acid is the palladium (Pd) catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of [(3-Fluorophenyl)methyl]boronic acid involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, [(3-Fluorophenyl)methyl]boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [(3-Fluorophenyl)methyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Pharmacokinetics
It is known that boronic acids like [(3-fluorophenyl)methyl]boronic acid are generally stable and readily prepared . These properties could potentially impact the bioavailability of [(3-Fluorophenyl)methyl]boronic acid, but more research is needed to confirm this.
Result of Action
The result of the action of [(3-Fluorophenyl)methyl]boronic acid is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron reagents, which can be used in further chemical reactions .
Action Environment
The action of [(3-Fluorophenyl)methyl]boronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which [(3-Fluorophenyl)methyl]boronic acid is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Fluorobenzyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorobenzyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
(3-Fluorobenzyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . It is also employed in the preparation of liquid crystalline materials and novel fluorinated compounds .
Biology and Medicine
In biological research, boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases . These inhibitors are valuable in studying enzyme functions and developing therapeutic agents .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components . Its ability to form stable carbon-carbon bonds makes it a crucial reagent in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
(3-Fluorobenzyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorophenylboronic acids . This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.
Properties
IUPAC Name |
(3-fluorophenyl)methylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVBMVZEYNEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666655 | |
Record name | [(3-Fluorophenyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238765-10-1 | |
Record name | [(3-Fluorophenyl)methyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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